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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is a heterocyclic organic compound with the
chemical formula CsH1204 and a molecular weight of 172.18 g/mol .[1] Its structure, featuring a
tetrahydropyran ring with a ketone and an ethyl carboxylate functional group, makes it a
valuable building block in organic synthesis and medicinal chemistry. A thorough understanding
of its spectroscopic properties is crucial for its identification, purity assessment, and elucidation
of its role in various chemical reactions. This guide provides a comprehensive overview of the
spectroscopic characterization of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, including
detailed experimental protocols and data interpretation. While experimental spectral data for
this specific compound is not readily available in public databases, this guide presents
predicted data and outlines the methodologies for its empirical determination.

Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1342831?utm_src=pdf-interest
https://www.benchchem.com/product/b1342831?utm_src=pdf-body
https://www.abovchem.com/PNOAC772650.html
https://www.benchchem.com/product/b1342831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Reference
CAS Number 388109-26-0 [1]
Molecular Formula CsH1204 [1]
Molecular Weight 172.18 g/mol [1]

Spectroscopic Data

Due to the limited availability of published experimental spectra for Ethyl 3-oxotetrahydro-2H-

pyran-4-carboxylate, the following tables summarize the expected spectroscopic data based

on the analysis of its chemical structure and comparison with similar compounds.

'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy

H NMR spectroscopy is a powerful technique for determining the structure of organic

molecules by analyzing the chemical environment of hydrogen atoms.

Table 1: Predicted *H NMR Spectral Data (500 MHz, CDClIs)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~4.20 Quartet 2H -OCH2CHs
~3.90-4.10 Multiplet 2H -OCHz2- (pyran ring)
~3.60 Singlet 2H -C(O)CH20-
~2.50-2.70 Multiplet 2H -CHz- (pyran ring)
~3.40 Singlet 1H -C(O)CH-
~1.25 Triplet 3H -OCH2CHs

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy
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13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted 3C NMR Spectral Data (125 MHz, CDCl3)

Chemical Shift (0, ppm)

Assignment

~205.0 C=0 (ketone)
~170.0 C=0 (ester)

~68.0 -OCHe:z- (pyran ring)
~65.0 -C(O)CH20-

~61.0 -OCH2CHs

~55.0 -C(O)CH-

~35.0 -CHz- (pyran ring)
~14.0 -OCH2CHs

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment
~2980-2850 Medium-Strong C-H stretch (aliphatic)
~1745 Strong C=0 stretch (ester)
~1720 Strong C=0 stretch (ketone)
~1200-1000 Strong C-O stretch

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The molecular ion peak (M*) would be expected at m/z = 172.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation
172 [M]* (Molecular ion)
127 [M - OCH2CHs]*

99 [M - COOCH2CHs]*
45 [OCH2CHs]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of Ethyl 3-
oxotetrahydro-2H-pyran-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of
deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

 Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 'H NMR Acquisition:

o

Set the spectral width to cover the range of -2 to 12 ppm.

[¢]

Use a pulse angle of 30-45 degrees.

[¢]

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

[e]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1342831?utm_src=pdf-body
https://www.benchchem.com/product/b1342831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 13C NMR Acquisition:
o Set the spectral width to cover the range of 0 to 220 ppm.
o Use a proton-decoupled pulse sequence.
o Set the relaxation delay to 2-5 seconds.

o Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the spectra to
the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or
sodium chloride (NaCl) plates.

o Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample
with dry KBr powder and pressing the mixture into a thin, transparent disk.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:

o

Record a background spectrum of the empty sample holder (or KBr plates/pellet).

[¢]

Place the sample in the spectrometer and record the sample spectrum.

o

The instrument software will automatically subtract the background spectrum from the
sample spectrum.

[¢]

Typically, spectra are recorded in the range of 4000 to 400 cm™1.
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Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable volatile solvent such as methanol or acetonitrile.

 Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Electron Impact (El).

e Acquisition:
o Introduce the sample into the ion source.
o Optimize the ionization source parameters to obtain a stable signal.
o Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound.
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Compound Synthesis & Purification

Synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate

l
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Caption: General workflow for the spectroscopic characterization of a synthesized organic
compound.

Conclusion

The spectroscopic characterization of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is
essential for its use in research and development. While experimental data is not widely
published, the predicted *H NMR, 13C NMR, IR, and MS data, along with the detailed
experimental protocols provided in this guide, offer a solid foundation for its analysis. The
application of these spectroscopic techniques will enable researchers to confirm the identity
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and purity of this compound, facilitating its application in the synthesis of novel molecules with
potential applications in drug discovery and other areas of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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Phone: (601) 213-4426
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